1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene
Description
1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene (CAS: 1369836-39-4) is a brominated aromatic compound featuring a tert-butoxy group at the 3-position and a trifluoromethyl group at the 5-position. Its molecular formula is C₁₁H₁₂BrF₃O, with a molar mass of 313.11 g/mol . The tert-butoxy group provides steric bulk and moderate electron-donating effects, while the trifluoromethyl group is strongly electron-withdrawing, creating a unique electronic profile. This compound is typically used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .
Properties
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c1-10(2,3)16-9-5-7(11(13,14)15)4-8(12)6-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMGDIAJAMLIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene typically involves the bromination of 3-(tert-butoxy)-5-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.
Suzuki-Miyaura Coupling
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Example : Arylboronic acids react with brominated analogs under catalytic conditions. For instance, 3-fluoro-5-trifluoromethylphenyl bromide ([130723-13-6]) undergoes Suzuki coupling with arylboronic acids using tetrakis(triphenylphosphine)palladium(0), yielding biaryl products in 57% yield (THF, 80°C, 24 h) .
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Conditions :
Buchwald-Hartwig Amination
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The bromine can be displaced by amines using palladium catalysts. For example, tert-butyl-substituted bromobenzenes form C–N bonds with amines under ligand-assisted conditions .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing trifluoromethyl group activates the ring for NAS, though steric hindrance from the tert-butoxy group may limit reactivity.
Grignard Reagent Formation
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Bromine in 3-fluoro-5-trifluoromethylphenyl bromide reacts with magnesium in THF to form Grignard intermediates, which subsequently react with trimethyl borate to yield boronic acids (167–168°C, 57% yield) .
Halogen Exchange Reactions
Base-catalyzed isomerization can alter the bromine position. For example, 1-bromo-3-(trifluoromethyl)benzene isomerizes to the 4-position under basic conditions (P4-t-Bu catalyst, 1,4-dioxane, 80°C) .
| Starting Material | Product Ratio (m:p) | Catalyst | Solvent | Temperature |
|---|---|---|---|---|
| 1-Bromo-3-(CF₃)benzene | 54% m : 23% p | P4-t-Bu | 1,4-dioxane | 80°C |
Functional Group Transformations
Trifluoromethyl Stability
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The CF₃ group remains inert under standard cross-coupling conditions but may undergo hydrolysis under strong acidic/basic environments.
tert-Butoxy Group Reactivity
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The tert-butoxy group is resistant to nucleophilic attack but can be cleaved under acidic conditions (e.g., HBr/AcOH) .
Electrophilic Aromatic Substitution (EAS)
The tert-butoxy group (EDG) directs electrophiles to the para position, while the CF₃ group (EWG) deactivates the ring. Competitive effects lead to mixed regioselectivity.
Nitration/Sulfonation
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Limited data exist, but analogous trifluoromethyl-substituted bromobenzenes show low reactivity in EAS due to electronic deactivation .
Radical Reactions
Bromine participates in radical chain reactions. For example, N-bromosuccinimide (NBS) generates aryl radicals, enabling C–H functionalization .
Scientific Research Applications
Scientific Research Applications
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Synthesis of Organometallic Compounds:
1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene is used as a precursor in the synthesis of various organometallic compounds. Its ability to stabilize electrophilic species makes it valuable in creating stable organometallic cations, which are crucial for catalysis and organic synthesis . -
Role in Material Science:
The compound serves as a building block for the development of advanced materials, particularly in the synthesis of polymers and coatings that require specific thermal and chemical stability due to the presence of trifluoromethyl groups. These materials find applications in electronics and protective coatings . -
Pharmaceutical Intermediates:
In medicinal chemistry, this compound acts as an intermediate for synthesizing pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents . -
Agricultural Chemicals:
The compound is also investigated for its potential use in agrochemicals. Its structural features may contribute to the efficacy of herbicides or pesticides by enhancing their stability and activity against target pests .
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound in synthesizing fluorinated aromatic compounds, which are essential in pharmaceuticals and agrochemicals. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the compound's utility as a versatile reagent .
Case Study 2: Development of Advanced Coatings
Research involving this compound focused on developing coatings with improved resistance to solvents and heat. By incorporating this compound into polymer matrices, the resulting materials exhibited enhanced performance characteristics suitable for industrial applications .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organometallic Synthesis | Precursor for stable electrophiles | Enhances catalytic efficiency |
| Material Science | Building block for polymers and coatings | Improved thermal stability |
| Pharmaceutical Chemistry | Intermediate for drug synthesis | Facilitates modifications for efficacy |
| Agricultural Chemicals | Potential use in herbicides/pesticides | Increased stability and activity |
Mechanism of Action
The mechanism of action of 1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the presence of the bromine atom, tert-butoxy group, and trifluoromethyl group, which can affect its interactions with other molecules and its overall chemical behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1-bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene but differ in substituents, electronic effects, and applications:
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS: 1221793-64-1)
- Molecular Formula : C₁₁H₁₂BrF₃O₂
- Key Differences :
- Substituents: Isobutoxy (branched C₄ alkoxy) and trifluoromethoxy (F₃CO–) groups.
- Electronic Effects : Trifluoromethoxy is more electron-withdrawing than trifluoromethyl, enhancing ring deactivation.
- Applications : Likely used in electrophilic substitution-resistant reactions due to strong deactivation .
1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene (CAS: 1243313-06-5)
- Molecular Formula : C₁₀H₈BrF₃O
- Key Differences: Substituents: Cyclopropoxy (smaller cyclic alkoxy) replaces tert-butoxy. Applications: Suitable for reactions requiring moderate steric bulk .
1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene (CAS: N/A)
- Molecular Formula : C₈H₄BrF₅
- Key Differences :
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene (CAS: 954123-46-7)
- Molecular Formula : C₈H₅Br₂F₃
- Key Differences :
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene (CAS: 1215205-96-1)
- Molecular Formula : C₈H₆BrF₃O₂S
- Key Differences :
Comparative Data Table
Key Findings and Implications
- Steric Effects : Bulky substituents like tert-butoxy reduce reaction rates in sterically demanding reactions but improve regioselectivity .
- Electronic Effects : Trifluoromethyl and sulfonyl groups deactivate the ring, making electrophilic substitutions challenging but enabling directed metal-coupling reactions .
- Hazards : Brominated analogs with reactive groups (e.g., bromomethyl) or fluorine-rich substituents often exhibit higher toxicity profiles .
Biological Activity
1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene is an organic compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals. Its unique structural features, particularly the presence of a bromine atom, a tert-butoxy group, and a trifluoromethyl group, contribute to its biological activities. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H12BrF3O
- SMILES Notation : BrC(C)(C)C1=CC(=C(C=C1)C(F)(F)F)O
This compound features a bromine atom attached to a benzene ring, which is further substituted with a tert-butoxy group and a trifluoromethyl group. These substituents significantly influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound suitable for drug development. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors, leading to potential therapeutic effects.
Target Enzymes and Pathways
Research indicates that the compound may affect the following biological targets:
- 5-Hydroxytryptamine (5-HT) uptake : The incorporation of trifluoromethyl groups in phenolic compounds has been linked to increased potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders .
- Antimicrobial Activity : Compounds with bromine and trifluoromethyl groups have demonstrated antimicrobial properties, making them candidates for developing new antibiotics .
Antimicrobial Activity
The antimicrobial efficacy of related compounds suggests that this compound may also possess similar activity. Compounds containing trifluoromethyl groups have been reported to exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .
Case Studies
- Synthesis and Evaluation : A study involving the synthesis of various trifluoromethylated phenols demonstrated that these compounds could inhibit bacterial growth effectively. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity .
- Pharmacological Applications : Another research article discussed FDA-approved drugs containing trifluoromethyl groups, emphasizing their role in improving pharmacokinetic properties and therapeutic efficacy . This underscores the potential of this compound as a precursor for developing novel pharmaceuticals.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 1-bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene, and how do reaction conditions affect yield?
The compound can be synthesized via diazotization and bromination of an aniline precursor. For example, a method analogous to the synthesis of 3-bromo-5-(trifluoromethyl)anisole involves reacting 3-methoxy-5-(trifluoromethyl)aniline with NaNO₂ in H₂SO₄/CH₃COOH at 0–20°C, followed by CuBr/HBr quenching, achieving ~48% yield . Alternative routes using N,N’-dibromo-5,5-dimethylhydantoin in acidic media may also apply for bromomethyl derivatives . Key variables include temperature control (<20°C to avoid byproducts) and stoichiometric ratios of brominating agents.
How should researchers characterize this compound to confirm purity and structural integrity?
Use a combination of:
- NMR spectroscopy : ¹H NMR to confirm tert-butoxy and aromatic proton environments, and ¹⁹F NMR for trifluoromethyl group detection (δ ~ -60 ppm for -CF₃) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~297.05 g/mol for C₁₁H₁₁BrF₃O) .
- Elemental analysis : Validate C/H/Br/F ratios within ±0.3% of theoretical values .
What safety protocols are critical for handling this compound?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the tert-butoxy group and bromine substitution .
- Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential reactivity of bromine and trifluoromethyl groups .
Advanced Research Questions
How does the tert-butoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The tert-butoxy group acts as a steric hindrance, slowing coupling reactions at the 3-position. Computational studies (DFT) suggest that electron-donating tert-butoxy groups increase electron density at the para-bromine site, enhancing oxidative addition in Pd-catalyzed reactions. Experimental optimization may require bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) .
What are the stability profiles of this compound under acidic/basic conditions?
- Acidic conditions : The tert-butoxy group undergoes hydrolysis to phenol derivatives at pH < 2 (e.g., in H₂SO₄), confirmed by TLC and LC-MS .
- Basic conditions : Stable in mild bases (pH 8–10), but strong bases (e.g., NaOH) may dehydrohalogenate the bromine substituent .
How can computational tools predict feasible synthetic routes for derivatives?
How to resolve contradictions in reported reaction yields for brominated intermediates?
Discrepancies often arise from impurities in starting materials or solvent effects. For example, acetic acid vs. DMF as solvents can alter bromination efficiency by 15–20%. Validate via:
- Control experiments : Repeat reactions with purified reagents.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Methodological Tables
Table 1: Key Physicochemical Properties
Table 2: Troubleshooting Common Synthesis Issues
| Issue | Solution |
|---|---|
| Low yield in bromination | Increase CuBr stoichiometry (1.2 eq.) and degas solvents |
| Byproduct formation | Use lower temperature (0°C) and slower reagent addition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
